4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide chemical structure and CAS number
4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide chemical structure and CAS number
An In-Depth Technical Guide to 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide for Advanced Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the use of versatile and reliable building blocks that offer predictable reactivity and high yields. 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a compound of significant interest for researchers and scientists. Its unique structural features—a halogenated aromatic ring and the N-methoxy-N-methylamide functionality—make it an invaluable intermediate for the synthesis of ketones and other complex organic molecules, mitigating the common issue of over-addition often seen with more reactive organometallic reagents. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and safe handling, tailored for professionals in the pharmaceutical and chemical research sectors.
Chemical Identity and Physicochemical Properties
4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is a substituted benzamide that serves as a stable and effective acylating agent. The presence of bromide and fluoride atoms on the phenyl ring provides handles for further functionalization, such as cross-coupling reactions, thereby increasing its synthetic utility.
Chemical Structure
Caption: Chemical structure of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide.
Key Properties Summary
| Property | Value | Source |
| CAS Number | 801303-33-3 | [1][2][3] |
| Molecular Formula | C₉H₉BrFNO₂ | [2] |
| Molecular Weight | 262.08 g/mol | [2] |
| IUPAC Name | 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide | [2] |
| SMILES | CON(C)C(=O)C1=CC=C(Br)C=C1F | [2] |
| Purity | Typically ≥97% | [2] |
Synthesis and Reaction Mechanism
The synthesis of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide typically proceeds via the acylation of N,O-dimethylhydroxylamine with an activated derivative of 4-bromo-2-fluorobenzoic acid. This method is robust and scalable, making it suitable for both laboratory and industrial production.
Synthetic Workflow
The overall process involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Caption: General synthetic workflow for 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of Weinreb amides and is adapted from established methodologies for similar compounds.[4][5]
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Activation of Carboxylic Acid: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
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Amidation Reaction: To the activated carboxylic acid mixture, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by the dropwise addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) while maintaining the temperature at 0-5 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by silica gel column chromatography to yield 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide as a solid.
Core Application: A Gateway to Ketone Synthesis
The primary value of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide lies in its function as a Weinreb amide. This functionality allows for the controlled addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[6] This makes it an exceptionally reliable method for ketone synthesis.
Caption: Role of the Weinreb amide in controlled ketone synthesis and further diversification.
This controlled reactivity is crucial in multi-step syntheses where preserving functional groups is essential. The resulting ketone can then be a pivotal intermediate for more complex targets in drug discovery programs, including those in oncology and neurology.[7]
Safety and Handling
As with any active chemical reagent, proper handling of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is essential. While a specific Safety Data Sheet (SDS) should always be consulted, the hazard profile can be inferred from structurally related compounds.[8][9][10]
| Hazard Category | Precautionary Measures |
| Inhalation | May cause respiratory irritation. Use in a well-ventilated area or with local exhaust ventilation.[8][10] |
| Skin Contact | Causes skin irritation. Wear appropriate chemical-resistant gloves and protective clothing.[9] |
| Eye Contact | Causes serious eye irritation. Wear safety glasses or chemical goggles.[9] |
| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when handling.[10] |
| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] |
Conclusion
4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide stands out as a highly valuable and versatile intermediate for organic synthesis, particularly within the pharmaceutical industry. Its role as a Weinreb amide provides a reliable and high-yielding pathway to ketones, avoiding common synthetic pitfalls. The presence of two distinct halogen atoms offers further opportunities for molecular diversification, making it a strategic building block for creating novel and complex bioactive molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is key to leveraging its full potential in the quest for new therapeutic agents.
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4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
Meisenheimer Complex (Resonance Stabilized)
Substitution Product